5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that features a unique fusion of pyrazole and quinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a benzyl-substituted pyrazole with a methoxyphenyl-substituted quinoline under acidic or basic conditions. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to improve reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce a variety of substituents, enhancing the compound’s chemical diversity .
Scientific Research Applications
5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, potentially acting as an anti-cancer or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target protein and modulating downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[3,4-b]quinoline
Uniqueness
What sets 5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline apart is its specific substitution pattern and the presence of the dioxolo ring, which can impart unique electronic and steric properties. These features can enhance its binding affinity to biological targets and its utility in various applications .
Biological Activity
5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS No. 866341-34-6) is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound features a unique fusion of pyrazole and quinoline rings, characterized by a dioxolo moiety that enhances its electronic properties. The molecular formula is C25H21N3O3, and it exhibits various chemical reactivity patterns including oxidation, reduction, and substitution reactions .
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline, including our compound of interest, exhibit significant anti-inflammatory effects. A study demonstrated that these derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Notably, certain derivatives showed inhibition potency comparable to established controls like 1400 W .
Table 1: Inhibitory Effects on NO Production
Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
---|---|---|
2a | 0.39 | 9 |
2b | Not specified | Moderate |
2c | Not specified | Low |
The study highlighted that the mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Anticancer Activity
In addition to anti-inflammatory properties, the compound has shown promise as an anticancer agent. A series of pyrazolo[4,3-f]quinoline derivatives were tested against various cancer cell lines. The results indicated that several compounds exhibited significant cytotoxicity with GI50 values below 8 μM across multiple cancer types .
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line Tested | GI50 (μM) |
---|---|---|
1M | NCI-H23 | <8 |
2E | PC-3 | <7 |
2P | HCT-15 | <8 |
These findings suggest that the compound may inhibit topoisomerase IIα activity similarly to etoposide, a known anticancer drug .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It binds to active sites on enzymes or receptors, thereby modulating their activity and influencing downstream signaling pathways. This interaction can lead to reduced inflammation and inhibited cancer cell proliferation .
Case Studies
A notable study focused on the structure-activity relationship (SAR) of various pyrazoloquinoline derivatives. It was found that ortho-substitution with electron-donating groups decreased both inhibitory activity on NO production and cytotoxicity compared to para-substituted analogs . This suggests that the position of substituents plays a critical role in determining biological efficacy.
Properties
IUPAC Name |
8-benzyl-5-(4-methoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-29-18-9-7-17(8-10-18)24-20-14-28(13-16-5-3-2-4-6-16)21-12-23-22(30-15-31-23)11-19(21)25(20)27-26-24/h2-12,14H,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPKOXBVEQBKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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